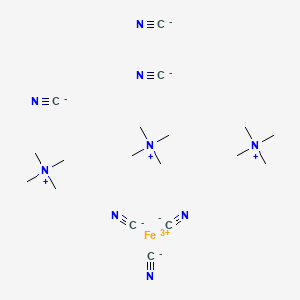

Tetramethylammonium ferricyanide

Beschreibung

Eigenschaften

Molekularformel |

C18H36FeN9 |

|---|---|

Molekulargewicht |

434.4 g/mol |

IUPAC-Name |

iron(3+);tetramethylazanium;hexacyanide |

InChI |

InChI=1S/3C4H12N.6CN.Fe/c3*1-5(2,3)4;6*1-2;/h3*1-4H3;;;;;;;/q3*+1;6*-1;+3 |

InChI-Schlüssel |

CXXNZJVUJDHSAE-UHFFFAOYSA-N |

Kanonische SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Crystallization Control of Tetramethylammonium Ferricyanide

Established Chemical Synthesis Pathways

The primary and most logical route for the synthesis of tetramethylammonium (B1211777) ferricyanide (B76249) is through a salt metathesis reaction, also known as a double displacement reaction. This method involves the reaction of two soluble salts in a suitable solvent, leading to the precipitation of the desired less soluble product.

A plausible and commonly employed approach involves the reaction of an aqueous solution of potassium ferricyanide (K₃[Fe(CN)₆]) with a water-soluble tetramethylammonium salt, such as tetramethylammonium chloride ([N(CH₃)₄]Cl) or tetramethylammonium hydroxide (B78521) ([N(CH₃)₄]OH). The driving force for this reaction is the formation of the tetramethylammonium ferricyanide salt, which may have lower solubility in the reaction medium compared to the starting materials and the potassium salt byproduct (e.g., KCl).

The generalized reaction can be represented as:

3 [N(CH₃)₄]⁺X⁻ + K₃[Fe(CN)₆] → [N(CH₃)₄]₃[Fe(CN)₆] + 3 KX

Where X⁻ can be chloride (Cl⁻), hydroxide (OH⁻), or another suitable anion.

The choice of solvent is crucial in this process. While water is a common solvent due to the high solubility of the reactants, controlling the precipitation and crystallization of the product may require the use of mixed solvent systems or non-aqueous solvents to modulate the solubility of the desired compound. For instance, the addition of a less polar solvent, such as ethanol, to an aqueous reaction mixture can induce the precipitation of the this compound salt.

Ion Exchange Techniques in Compound Preparation

Ion exchange chromatography presents a more controlled and potentially higher-purity method for the synthesis of this compound. This technique relies on the reversible exchange of ions between a solid phase (the ion exchange resin) and a liquid phase (the solution containing the ions of interest).

In a typical procedure, a cation exchange resin loaded with tetramethylammonium ([N(CH₃)₄]⁺) ions would be prepared. This is achieved by passing a solution of a soluble tetramethylammonium salt, such as tetramethylammonium chloride, through the resin column. Subsequently, a solution of potassium ferricyanide (K₃[Fe(CN)₆]) is passed through the [N(CH₃)₄]⁺-loaded resin. The potassium ions (K⁺) in the solution are exchanged for the tetramethylammonium ions on the resin, resulting in the formation of this compound in the eluate.

Alternatively, an anion exchange resin in the ferricyanide ([Fe(CN)₆]³⁻) form can be utilized. This is prepared by treating the resin with a solution of a soluble ferricyanide salt, like potassium ferricyanide. A solution containing tetramethylammonium ions is then passed through the column, where the anions from the tetramethylammonium salt are exchanged for the ferricyanide ions on the resin, leading to the formation of the target compound in the solution. This method allows for a gradual and controlled combination of the desired cation and anion, which can be beneficial for producing high-quality crystals.

Control of Crystalline Phase Formation and Solubilities in Solution

The formation of different crystalline phases (polymorphs) can be influenced by several factors during the crystallization process. These include:

Solvent System: The polarity and composition of the solvent can significantly affect the solubility and the way molecules arrange themselves into a crystal lattice.

Temperature: The rate of cooling and the temperature at which crystallization occurs can influence the resulting crystal structure.

Presence of Additives: Small amounts of other ions or molecules can act as "crystal habit modifiers," influencing the shape and size of the crystals.

Rate of Supersaturation: The speed at which a solution becomes supersaturated can determine whether a few large crystals or many small crystals are formed.

The solubility of this compound is expected to be influenced by the nature of the solvent. As a salt composed of a quaternary ammonium (B1175870) cation and a complex metal cyanide anion, it is likely to exhibit some solubility in polar solvents like water, methanol, and acetonitrile. The large size of the tetramethylammonium cation may also impart some solubility in less polar organic solvents compared to its alkali metal counterparts.

Interactive Data Table: Factors Influencing Crystallization

| Parameter | Effect on Crystallization |

| Solvent Polarity | Higher polarity generally increases solubility, requiring methods like solvent evaporation or anti-solvent addition for crystallization. Lower polarity may lead to direct precipitation. |

| Temperature | Slower cooling rates typically favor the formation of larger, more well-defined crystals. |

| Stirring/Agitation | Can influence the number of nucleation sites and thus the size distribution of the crystals. |

| pH of the Solution | Can affect the stability of the ferricyanide anion and the overall ionic equilibrium, potentially influencing crystal formation. |

Further research is required to fully elucidate the specific crystalline phases and solubility characteristics of this compound.

Structural Elucidation and Electronic Structure Investigations

X-ray Crystallography and Single-Crystal Structural Analysis

Detailed structural analysis of a related compound, tetramethylammonium (B1211777) (2,2′-bipyridine)tetracyanidoferrate(III) trihydrate, reveals a distorted octahedral geometry around the Fe(III) ion. biointerfaceresearch.com In this analogue, the coordination sphere of the iron is completed by two nitrogen atoms from a bipyridine ligand and four carbon atoms from cyanide ligands. biointerfaceresearch.com The presence of the bulky tetramethylammonium cation influences the crystal packing. For tetramethylammonium ferricyanide (B76249), a similar arrangement is expected, with the [N(CH₃)₄]⁺ cations stabilizing the crystal lattice through electrostatic interactions with the [Fe(CN)₆]³⁻ anions. The structure of the tetramethylammonium cation is tetrahedral, with a central nitrogen atom bonded to four methyl groups.

The expected crystal structure would feature discrete [N(CH₃)₄]⁺ and [Fe(CN)₆]³⁻ ions arranged in a specific crystal lattice. The precise packing arrangement, unit cell parameters, and space group would be determined by the relative sizes and shapes of the ions and the minimization of the lattice energy. Based on analyses of similar compounds, a monoclinic or orthorhombic crystal system is plausible. nih.gov

Table 1: Expected Crystallographic Parameters for Tetramethylammonium Ferricyanide

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | To be determined by SCXRD |

| Fe(III) Coordination | Octahedral |

| [N(CH₃)₄]⁺ Geometry | Tetrahedral |

| Key Bond Lengths (Å) | Fe-C (approx. 1.9-2.0 Å), C-N (approx. 1.15 Å) |

| Key Bond Angles (°) | C-Fe-C (approx. 90° and 180°) |

Advanced Spectroscopic Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. thermofisher.com

For this compound, XPS provides critical information on the oxidation state of the iron center and the chemical environment of the nitrogen and carbon atoms in both the cation and the anion.

The Fe 2p spectrum is particularly diagnostic for the oxidation state of iron. For a high-spin Fe(III) compound like ferricyanide, the Fe 2p₃/₂ peak is expected to appear at a binding energy of approximately 710.8 eV. xpsdatabase.net The spectrum of high-spin Fe(III) compounds is often complex, exhibiting multiplet splitting due to the interaction of the core-hole with the unpaired valence electrons. xpsdatabase.netxpsdatabase.net

The N 1s spectrum would show at least two distinct peaks. The nitrogen in the tetramethylammonium cation ([N(CH₃)₄]⁺) is in a +1 formal oxidation state and is expected to have a binding energy around 402-403 eV, similar to other ammonium (B1175870) salts. researchgate.net In contrast, the nitrogen in the cyanide ligand (C≡N⁻) of the ferricyanide anion is in a more electron-rich environment and is expected at a lower binding energy, typically around 397-398 eV. biointerfaceresearch.com

The C 1s spectrum would also be complex, with contributions from the methyl groups of the tetramethylammonium cation and the cyanide ligands. The carbon in the methyl groups is expected around 285 eV, a common reference for adventitious carbon. The carbon of the cyanide ligand, bonded to the electropositive iron and a nitrogen atom, would appear at a different binding energy, likely in the range of 284-286 eV.

Table 2: Expected XPS Binding Energies for this compound

| Element | Orbital | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Iron | Fe 2p₃/₂ | [Fe(CN)₆]³⁻ | ~710.8 |

| Nitrogen | N 1s | [N(CH₃)₄]⁺ | ~402-403 |

| Nitrogen | N 1s | [Fe(CN)₆]³⁻ | ~397-398 |

| Carbon | C 1s | [N(CH₃)₄]⁺ | ~285 |

| Carbon | C 1s | [Fe(CN)₆]³⁻ | ~284-286 |

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas. nih.gov An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

In the context of this compound, FTIR is particularly useful for probing the vibrational modes of the cyanide ligands. The C≡N stretching vibration in metal cyanides is highly sensitive to the oxidation state of the metal, the coordination mode, and the counter-ion.

For the ferricyanide anion, [Fe(CN)₆]³⁻, the C≡N stretching vibration (ν(CN)) typically appears in the range of 2115-2120 cm⁻¹. chemicalbook.com This is at a higher frequency compared to the corresponding ferrocyanide anion, [Fe(CN)₆]⁴⁻, which exhibits its ν(CN) at around 2040 cm⁻¹. biointerfaceresearch.comnih.gov This shift is due to the increased oxidation state of the iron in ferricyanide, which leads to less π-backbonding into the π* orbitals of the cyanide ligands, resulting in a stronger C≡N bond and a higher vibrational frequency. The spectrum of solid this compound would also display vibrational modes associated with the tetramethylammonium cation, including C-H stretching and bending modes.

Table 3: Characteristic FTIR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Cyanide Ligand in [Fe(CN)₆]³⁻ | ~2115 - 2120 |

| C-H Stretch | Methyl Group in [N(CH₃)₄]⁺ | ~2900 - 3000 |

| C-H Bend | Methyl Group in [N(CH₃)₄]⁺ | ~1400 - 1500 |

| Fe-C Stretch | Iron-Cyanide Bond | ~400 - 500 |

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and/or electronic structure of matter. researchgate.net XAS is divided into two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is the first ~50 eV of the spectrum at the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom. For an iron K-edge XANES spectrum of this compound, the edge energy is expected to be characteristic of an Fe(III) species. xpsdatabase.net The pre-edge features, which arise from 1s to 3d transitions, are particularly sensitive to the symmetry of the iron site. For an octahedral Fe(III) center, these pre-edge peaks are expected to be weak. researchgate.net

The EXAFS region, extending several hundred eV above the edge, contains information about the local atomic environment around the absorbing atom. Analysis of the EXAFS oscillations allows for the determination of the number, type, and distance of the neighboring atoms. For this compound, EXAFS analysis of the iron K-edge would confirm the six-coordinate nature of the iron center and provide precise measurements of the Fe-C bond distances.

Table 4: Information Obtainable from XAS of this compound

| XAS Region | Information Provided | Expected Findings |

|---|---|---|

| XANES | Oxidation state of Iron | Fe(III) |

| XANES | Coordination geometry of Iron | Octahedral |

| EXAFS | Number of nearest neighbors | 6 Carbon atoms |

| EXAFS | Fe-C bond distance | ~1.9 - 2.0 Å |

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.

For this compound, NMR studies would primarily focus on the tetramethylammonium cation, as the paramagnetic Fe(III) center in the ferricyanide anion would lead to very broad and likely unobservable signals for the anion itself in a standard NMR experiment. researchgate.net However, the paramagnetic nature of the anion will significantly influence the NMR spectrum of the cation.

The ¹H NMR spectrum of the tetramethylammonium cation typically shows a sharp singlet for the twelve equivalent protons of the four methyl groups. In a diamagnetic salt like tetramethylammonium chloride, this peak appears around 3.1-3.2 ppm. However, in the presence of the paramagnetic [Fe(CN)₆]³⁻ anion, this signal would be expected to be significantly shifted and broadened due to paramagnetic effects (contact and pseudocontact shifts). The extent of this shift and broadening would provide information about the proximity and nature of the interaction between the cation and the anion in solution.

Similarly, the ¹³C NMR spectrum of the tetramethylammonium cation, which shows a single peak around 55-56 ppm in diamagnetic salts, would also be affected by the paramagnetic ferricyanide anion. nih.gov The observation of a shifted and broadened peak would confirm the presence of ion-pairing in solution. The 13C NMR of the cyanide carbons in the ferricyanide anion is generally very broad and difficult to observe due to the paramagnetic iron center. researchgate.net

Table 5: Expected NMR Chemical Shifts for the Tetramethylammonium Cation

| Nucleus | Salt Environment | Expected Chemical Shift (ppm) | Expected Peak Characteristics |

|---|---|---|---|

| ¹H | Diamagnetic (e.g., with Cl⁻) | ~3.1 - 3.2 | Sharp singlet |

| ¹H | Paramagnetic (with [Fe(CN)₆]³⁻) | Shifted from diamagnetic value | Broadened singlet |

| ¹³C | Diamagnetic (e.g., with Cl⁻) | ~55 - 56 | Sharp singlet |

| ¹³C | Paramagnetic (with [Fe(CN)₆]³⁻) | Shifted from diamagnetic value | Broadened singlet |

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. nih.gov It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range.

Like FTIR, Raman spectroscopy is an excellent tool for probing the vibrational modes of this compound, providing a complementary vibrational fingerprint. The selection rules for Raman and FTIR are different, meaning that some vibrations may be active in one technique and not the other.

The C≡N stretching mode of the [Fe(CN)₆]³⁻ anion is also strongly Raman active and, similar to the FTIR spectrum, is expected to appear around 2115-2120 cm⁻¹. The spectrum would also contain bands corresponding to the tetramethylammonium cation. The symmetric C-N stretching mode of the [N(CH₃)₄]⁺ cation is typically observed in the Raman spectrum around 750 cm⁻¹. Other vibrations of the cation, such as C-H stretching and bending modes, would also be present. The Fe-C stretching vibrations are also expected in the low-frequency region of the Raman spectrum, typically between 400 and 500 cm⁻¹. thermofisher.com

Table 6: Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Cyanide Ligand in [Fe(CN)₆]³⁻ | ~2115 - 2120 |

| Symmetric C-N Stretch | [N(CH₃)₄]⁺ Cation | ~750 |

| C-H Stretch | Methyl Group in [N(CH₃)₄]⁺ | ~2900 - 3000 |

| Fe-C Stretch | Iron-Cyanide Bond | ~400 - 500 |

Molecular and Crystal Engineering Considerations in Solid-State Architectures

Detailed research findings specifically elucidating the crystal structure and molecular engineering aspects of this compound, with the formula [(CH3)4N]3[Fe(CN)6], are not extensively available in the public domain. The assembly of its solid-state architecture is governed by the principles of crystal engineering, which involves the designed arrangement of molecular components in a crystal lattice. In the case of this compound, this involves the packing of the bulky, spherical tetramethylammonium cations, [(CH3)4N]+, and the octahedral ferricyanide anions, [Fe(CN)6]3-.

In related cyanometallate structures, the choice of the cation is a well-established strategy in crystal engineering to control the dimensionality and topology of the resulting framework. nih.gov For instance, smaller alkali metal cations can lead to densely packed, three-dimensional frameworks with short metal-to-metal distances, whereas large organic cations like tetramethylammonium are expected to produce more open structures, potentially with isolated anionic units or lower-dimensional arrangements (e.g., layers or chains).

The crystal packing is driven by the need to efficiently fill space while balancing the electrostatic attractions and repulsions between the ions. The non-covalent interactions, particularly C-H···N hydrogen bonds between the methyl groups of the tetramethylammonium cations and the nitrogen atoms of the cyanide ligands, are anticipated to be key directional forces in the formation of the supramolecular assembly. These interactions, although weak, can collectively provide the necessary stabilization for a specific packing motif.

Table 1: Illustrative Crystallographic Data for Potassium Ferricyanide (K3Fe(CN)6)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.112 |

| b (Å) | 10.538 |

| c (Å) | 8.433 |

| α (°) | 90 |

| β (°) | 107.2 |

| γ (°) | 90 |

| Volume (ų) | 604.4 |

Note: This data is for K3Fe(CN)6 and is provided for illustrative purposes only. Source: researchgate.net

The study of the solid-state architecture of this compound would provide valuable insights into how bulky, non-coordinating cations can be used to tune the structural and, consequently, the physical properties of cyanometallate-based materials.

Chemical Compound Names

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Advanced Electrochemical Properties and Electron Transfer Dynamics

Cyclic Voltammetry and Chronoamperometry in Redox Mechanism Analysis

Cyclic voltammetry (CV) and chronoamperometry (CA) are fundamental electrochemical techniques used to investigate the mechanisms of redox reactions. nih.govrsc.org For tetramethylammonium (B1211777) ferricyanide (B76249), these methods are employed to study the one-electron reduction of the ferricyanide anion, [Fe(CN)₆]³⁻, to ferrocyanide, [Fe(CN)₆]⁴⁻, and the subsequent re-oxidation. This process is a classic example of a reversible, outer-sphere heterogeneous electrode reaction. researchgate.net

In a typical CV experiment, the potential is scanned linearly, and the resulting current is measured. nih.gov For a simple, reversible redox process like that of the ferricyanide anion, the cyclic voltammogram exhibits distinct anodic and cathodic peaks. researchgate.netnih.gov The analysis of these peaks provides critical information about the reaction mechanism. researchgate.net Chronoamperometry, where the potential is stepped to a value sufficient to drive the redox reaction and the resulting current is monitored over time, complements CV by providing insights into mass transport and reaction kinetics. nih.govresearchgate.net

Key Diagnostic Criteria from Cyclic Voltammetry for the [Fe(CN)₆]³⁻/⁴⁻ Couple:

Peak Separation (ΔEp): For a reversible one-electron process, the separation between the anodic peak potential (Epa) and the cathodic peak potential (Epc) is theoretically 59 mV at 25°C. Deviations from this value can indicate quasi-reversible or irreversible kinetics.

Peak Current Ratio (ipa/ipc): A ratio of the anodic peak current to the cathodic peak current equal to unity is characteristic of a stable redox couple where both the oxidized and reduced species are stable on the timescale of the experiment. researchgate.net

Peak Current vs. Scan Rate: The peak current for a diffusion-controlled process is directly proportional to the square root of the scan rate (ν¹/²). A linear plot of peak current versus ν¹/² confirms that the reaction rate is limited by the diffusion of the electroactive species to the electrode surface. researchgate.net

| Parameter | Theoretical Value (Reversible 1e⁻ Process) | Significance for Tetramethylammonium Ferricyanide |

| Peak Separation (ΔEp) | ~59 mV | Measures the kinetic facility of the electron transfer. |

| Peak Current Ratio (ipa/ipc) | 1 | Indicates the stability of both ferricyanide and ferrocyanide anions. |

| Peak Current (ip) | Proportional to ν¹/² | Confirms the process is controlled by mass diffusion. |

This table summarizes the ideal cyclic voltammetry parameters for a reversible one-electron transfer process, which is characteristic of the ferricyanide/ferrocyanide redox couple.

Electron Transfer Kinetics and Rates at Electrode Interfaces

The kinetics of heterogeneous electron transfer at the interface between an electrode and the electrolyte solution are a crucial aspect of any electrochemical system. The speed of this process is quantified by the standard heterogeneous electron transfer rate constant, k⁰. nih.gov For the ferricyanide/ferrocyanide couple, this is an outer-sphere process, meaning the cyanide ligands remain coordinated to the iron center, and the electron tunnels between the electrode and the complex without bond formation or breakage. researchgate.net

Studies on the kinetics of electron transfer between cytochrome c and iron hexacyanides have shown that electron transfer can occur at very high rates, with intramolecular rates on the order of 10⁴ s⁻¹. nih.gov At an electrode interface, the rate constant k⁰ can be determined from CV data, particularly at high scan rates, or more accurately using techniques like electrochemical impedance spectroscopy. nih.gov The value of k⁰ for the ferricyanide/ferrocyanide couple is known to be fast, confirming its reversible nature. researchgate.net The presence of the tetramethylammonium cation, as opposed to smaller inorganic cations like K⁺, can influence these kinetics by altering the structure of the electrochemical double layer at the electrode surface.

Influence of Tetramethylammonium Cation on Electrochemical Potentials and Ionic Environment

The choice of the counter-cation significantly impacts the electrochemical environment. The tetramethylammonium (TMA) cation, (CH₃)₄N⁺, possesses unique characteristics that distinguish it from both smaller alkali metal cations and larger tetraalkylammonium ions. rsc.orgacs.org

Size and Solvation: TMA is the smallest quaternary ammonium (B1175870) ion. researchgate.net Its interaction with solvent molecules and its solvation shell are distinct. In nucleophilic solvents like N,N-dimethylformamide (DMF), TMA can be strongly solvated, which modifies its effective size and interaction with anions. rsc.org

Ion-Pairing: The electrochemical behavior of anions is highly dependent on ion-pairing with the electrolyte cation. This effect is particularly pronounced for highly charged anions like the dianion of an aromatic hydrocarbon or, in this context, the ferrocyanide anion [Fe(CN)₆]⁴⁻. The stabilization of the reduced species via ion-pairing shifts the reduction potential. rsc.org

Anomalous Potential Shifts: Research has shown that the effect of the TMA cation on reduction potentials does not always follow the trend observed with larger tetraalkylammonium ions (tetraethyl-, tetrapropyl-, tetrabutylammonium). rsc.org For these larger cations, the extent of ion-pairing and the resulting shift in reduction potential typically decrease as cation size increases. However, TMA often falls out of this established order, an anomaly attributed to its unique solvation properties. rsc.org

Electrostatic Potential: The positive charge on the TMA cation is distributed across the four methyl groups. The molecular electrostatic potential (MEP) shows the most positive regions are located at the center of the outer tetrahedral faces of the methyl groups, which dictates the geometry of its interaction with anions. nih.govacs.org

| Tetraalkylammonium Cation | Effect on Second Reduction Potential (E°₂) | Primary Influencing Factor |

| Tetrabutylammonium (TBA⁺) | Baseline shift | Larger size, weaker ion-pairing |

| Tetrapropylammonium (TPA⁺) | More positive shift than TBA⁺ | Intermediate size and ion-pairing |

| Tetraethylammonium (TEA⁺) | More positive shift than TPA⁺ | Smaller size, stronger ion-pairing |

| Tetramethylammonium (TMA⁺) | Anomalous shift, often less positive than TEA⁺ | Strong solvation effects modify ion-pairing strength. rsc.org |

This interactive table illustrates the general trend of how tetraalkylammonium cation size influences electrochemical potentials due to ion-pairing, and highlights the anomalous behavior of the tetramethylammonium cation.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the various processes occurring at an electrode-electrolyte interface, such as charge transfer, diffusion, and double-layer capacitance. nih.gov By applying a small sinusoidal AC potential perturbation and measuring the current response over a range of frequencies, a complex impedance spectrum, often visualized as a Nyquist plot, is generated. nih.govyoutube.com

For the this compound system, the impedance data can be modeled using an equivalent electrical circuit, such as the Randles circuit. This model helps to deconvolute and quantify the different electrochemical phenomena. nih.gov

Components of a Simplified Randles Circuit:

| Component | Symbol | Electrochemical Process Represented |

|---|---|---|

| Solution Resistance | Rs | The resistance of the bulk electrolyte solution between the working and reference electrodes. |

| Double-Layer Capacitance | Cdl | The capacitance of the electrochemical double layer formed at the electrode surface. |

| Charge Transfer Resistance | Rct | The resistance to the flow of electrons across the electrode-solution interface, i.e., the resistance to the redox reaction itself. |

| Warburg Impedance | Zw | Represents the impedance due to the mass transport (diffusion) of the redox species to the electrode. |

This table defines the key components of a Randles equivalent circuit used to model EIS data for a redox system like ferricyanide.

A key parameter obtained from EIS is the charge transfer resistance (Rct). nih.gov Rct is inversely proportional to the standard electron transfer rate constant (k⁰). A small Rct value corresponds to a fast, facile electron transfer (a reversible system), while a large Rct indicates slow kinetics (an irreversible system). Therefore, EIS provides a quantitative measure of the electron transfer rate for the [Fe(CN)₆]³⁻/⁴⁻ couple in the presence of tetramethylammonium ions.

Ion Transfer Processes at Liquid-Liquid Interfaces and Electroneutrality Maintenance

Electrochemical processes are not confined to solid-liquid interfaces. The interface between two immiscible electrolyte solutions (ITIES), such as water and an organic solvent, provides a unique environment for studying ion and electron transfer reactions. researchoutreach.orgaalto.fi The transfer of an ion across this liquid-liquid boundary is governed by its hydrophilicity/lipophilicity, which can be expressed as its standard transfer potential. aalto.fi

For a system involving this compound, an electron transfer reaction could occur between a redox species in the aqueous phase (e.g., ferricyanide) and another in the organic phase. researchoutreach.org For such a reaction to proceed, charge balance, or electroneutrality, must be maintained across the interface. This is achieved through the concomitant transfer of ions. For instance, if an electron moves from the organic to the aqueous phase to reduce ferricyanide to ferrocyanide, electroneutrality can be preserved by either:

The transfer of a cation (like tetramethylammonium) from the aqueous to the organic phase.

The transfer of an anion from the organic to the aqueous phase.

The transfer of TMA cations and ferricyanide anions is crucial for maintaining charge neutrality during interfacial redox reactions. researchgate.net The relative ease of transfer depends on the solvation energies of the ions in each phase. The fluidic nature of the liquid-liquid interface can also be used as a scaffold for the self-assembly of charged species. nih.gov

Ultrafast Charge Transfer Dynamics and Excited State Relaxation Pathways

Beyond ground-state electrochemistry, the photoexcitation of ferricyanide reveals a rich landscape of ultrafast charge transfer dynamics. rsc.org The absorption of a photon of appropriate energy can promote the complex to an electronically excited state, initiating a cascade of relaxation events that occur on picosecond and femtosecond timescales. nih.govresearchgate.net

For many transition metal complexes, including ferricyanide, a primary photoexcitation pathway is the Ligand-to-Metal Charge Transfer (LMCT). rsc.orgnih.govrsc.org In this process, the absorption of light promotes an electron from a molecular orbital that is primarily ligand-based (in this case, an orbital on a cyanide ligand) to an orbital that is primarily metal-based (an empty or partially filled d-orbital on the Fe(III) center). rsc.orgyoutube.com

Steps in the LMCT process for [Fe(CN)₆]³⁻:

Photoexcitation: The ground-state [FeIII(CN)₆]³⁻ absorbs a photon (e.g., at 400 nm), promoting it to an LMCT excited state. rsc.org

Transient State Formation: This excitation effectively results in the transient, instantaneous formation of a ferrocyanide-like species, [FeII(CN)₅(CN•)]³⁻, where the iron center is formally reduced to Fe(II) and a ligand radical is created.

Back Electron Transfer: This LMCT state is highly unstable and rapidly decays. The primary relaxation pathway is a very fast back electron transfer from the Fe(II) center to the ligand radical, returning the complex to its electronic ground state ([FeIII(CN)₆]³⁻). This process is extremely rapid, occurring on a sub-picosecond timescale (~0.5 ps in water). rsc.org

Vibrational Relaxation: The back electron transfer leaves the ground-state molecule in a vibrationally "hot" state, with significant energy in the CN-stretching modes. This excess vibrational energy dissipates into the surrounding solvent over a longer timescale of about 10 ps. rsc.org

A very small fraction of the excited species may undergo photoaquation (loss of a CN⁻ ligand), but the dominant pathway is the ultrafast LMCT followed by rapid non-radiative decay. rsc.org These ultrafast dynamics are critical in understanding the photostability and photochemical behavior of the complex.

| Process | Description | Characteristic Timescale |

| LMCT Excitation | Absorption of a photon promotes an electron from a ligand orbital to a metal d-orbital. | Instantaneous ( |

| Back Electron Transfer | Electron returns from the metal to the ligand, reforming the ground electronic state. | ~0.5 ps rsc.org |

| Vibrational Cooling | Excess vibrational energy in the ground state dissipates into the solvent. | ~10 ps rsc.org |

| Photoaquation | Dissociation of a cyanide ligand from the iron center. | Minor pathway |

This interactive table outlines the sequence and timescales of events following the Ligand-to-Metal Charge Transfer (LMCT) excitation of the ferricyanide anion.

Spin Crossover Phenomena in Photoexcited States

The exploration of spin crossover (SCO) phenomena in photoexcited states of coordination compounds is a burgeoning field of research, driven by the potential for developing molecular-level data storage, switching, and display technologies. While direct experimental evidence for photoinduced spin crossover in this compound is not extensively documented in peer-reviewed literature, a comprehensive understanding can be constructed by examining the behavior of analogous ferricyanide and other iron-based coordination complexes. The principles of Light-Induced Excited Spin-State Trapping (LIESST) and Charge-Transfer-Induced Spin Transition (CTIST), along with the significant influence of counter-ions on these phenomena, provide a robust framework for discussing the potential photo-physical properties of this compound.

Spin crossover is a phenomenon where a transition metal ion can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light irradiation. nih.govmdpi.comnih.gov For Fe(III) complexes, which possess a d⁵ electron configuration, this transition occurs between the paramagnetic high-spin state (S = 5/2) and the low-spin state (S = 1/2). researchgate.net The transition is accompanied by changes in magnetic properties, color, and molecular structure, making these materials highly attractive for various applications. nih.govresearchgate.net

Light-induced excited spin-state trapping, or LIESST, is a process where irradiation with light of a specific wavelength can populate a metastable high-spin state at temperatures below the thermal spin transition temperature. nih.govdb-thueringen.de The efficiency of the LIESST effect is largely dependent on the structural changes between the LS and HS states. In many Fe(II) complexes, the change in the metal-ligand bond length is significant (around 0.2 Å), which facilitates efficient trapping of the HS state. nih.govdb-thueringen.de However, for Fe(III) complexes, this change is generally smaller (around 0.13 Å), leading to faster relaxation of the metastable HS state and making the LIESST effect rarer. db-thueringen.de

In systems containing more than one metal center, such as Prussian blue analogues, a related phenomenon known as charge-transfer-induced spin transition (CTIST) can occur. nih.govdb-thueringen.de This involves a metal-to-metal electron transfer upon photoexcitation, leading to a change in the spin states of the involved metal ions. Given that ferricyanide is a key component of Prussian blue and its analogues, the potential for CTIST in related systems is a relevant consideration. acs.orgnih.gov

The role of the counter-ion in influencing spin crossover behavior is a critical aspect to consider for this compound. The size, shape, and charge distribution of the counter-ion can significantly impact the crystal lattice packing and intermolecular interactions. mdpi.comresearchgate.netuq.edu.au These factors, in turn, can modulate the cooperativity of the spin transition, affecting its abruptness, completeness, and the transition temperature (T₁/₂). researchgate.netresearchgate.net For instance, the ability of a counter-ion to participate in hydrogen bonding can stabilize one spin state over the other. mdpi.com In the case of the tetramethylammonium cation, its large, symmetric, and non-hydrogen-bonding nature would be expected to influence the crystal packing in a distinct manner compared to smaller, protic, or asymmetric cations. This could potentially lead to unique spin crossover characteristics in this compound.

Theoretical studies on Fe(II) complexes have provided insights into the deactivation pathways from photoexcited states, often involving rapid intersystem crossings through intermediate triplet states to populate the high-spin quintet state. nih.govelsevierpure.comillinois.edu While the specifics may differ for Fe(III) complexes, these studies underscore the ultrafast nature of the electronic and structural dynamics following photoexcitation.

To contextualize the potential for photoinduced spin crossover in this compound, the following table summarizes key findings from studies on related iron complexes that exhibit photo-sensitive spin state changes.

| Compound/System | Phenomenon | Key Findings | Reference(s) |

| [Fe(phen)₂(NCS)₂] | LIESST in Fe(II) complex | A classic example of light-induced excited spin-state trapping, demonstrating the principle of photoswitchable magnetic properties. | acs.org |

| [Fe₃M'₂] TBP complexes | LIESST and Charge Transfer | Demonstrates both spin crossover on Fe(II) centers and charge transfer events induced by light and temperature in cyanide-bridged complexes. The photo-conversion efficiency varies with the metal centers. | acs.org |

| Iron tris(diimine) complex | Light-Induced Valence Tautomerism | Shows that light can induce intramolecular electron transfer accompanied by a spin-state change in an iron complex, a phenomenon akin to CTIST. | nih.govdb-thueringen.de |

| Anionic Fe(III) SCO Complexes with Halogen-Substituted Ligands | Influence of Ligand Substitution and Intermolecular Interactions | Highlights that modifications to the ligand and resulting intermolecular interactions (halogen bonds, hydrogen bonds) significantly affect the SCO behavior, demonstrating the tunability of these systems. | nih.gov |

| [Fe(tame)₂]²⁺ salts | Counter-ion Effect on SCO | The variation of the counter-anion (Cl⁻ vs. Br⁻) significantly alters the spin transition temperature due to changes in cation-anion interactions and crystal packing. | uq.edu.au |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Redox Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For tetramethylammonium (B1211777) ferricyanide (B76249), DFT studies, often focusing on the ferricyanide anion in the presence of various cations, reveal insights into its redox properties.

The electronic configuration of the central iron atom in the ferricyanide anion, [Fe(CN)₆]³⁻, is crucial to its behavior. DFT calculations on related tetrahalogenoferrate(III) complexes with tetraalkylammonium cations, such as (CH₃)₄N[FeCl₄], have shown that the geometry and electronic distribution are significantly influenced by the cation. researchgate.netscirp.org For the ferricyanide anion, the interaction with the tetramethylammonium cation, [(CH₃)₄N]⁺, is primarily electrostatic, but it can influence the geometry and energy levels of the anion's orbitals.

The redox potential of the ferricyanide/ferrocyanide couple is sensitive to the surrounding environment, including the nature of the cation. While specific DFT predictions for the redox potential of tetramethylammonium ferricyanide are not extensively documented in dedicated studies, the principles are well-understood. The interaction between the tetramethylammonium cation and the ferricyanide anion can modulate the solvation shell and, consequently, the redox potential.

Molecular Dynamics Simulations of Solvation and Interfacial Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and ions in solution, providing a detailed picture of solvation and interfacial phenomena.

Solvation: MD simulations of aqueous solutions of tetraalkylammonium halides have provided insights into the hydration of the tetramethylammonium (TMA⁺) cation. rsc.org These studies show that TMA⁺ has a well-defined hydration shell. In the context of this compound, the solvation structure would involve the hydration shells of both the TMA⁺ cation and the ferricyanide anion, as well as the interactions between them. The bulky nature of the TMA⁺ cation can influence the arrangement of water molecules around the ferricyanide anion.

NMR studies combined with computational approaches on tetramethylammonium silicate (B1173343) solutions have demonstrated that TMA⁺ ions can stabilize anionic cages through specific ion associations and by affecting the mobility of water molecules in the solvation shell. researchgate.net A similar role can be inferred for the interaction between TMA⁺ and the ferricyanide anion, where the cation helps to structure the surrounding solvent and stabilize the anion.

Interfacial Behavior: The behavior of ions at interfaces is critical for many electrochemical applications. MD simulations can model the distribution and orientation of ions at an electrode-electrolyte interface. While specific MD simulations of the interfacial behavior of this compound are not readily available in the literature, studies on related systems provide a framework for understanding. The accumulation or depletion of TMA⁺ and [Fe(CN)₆]³⁻ ions at the interface, and the structure of the electrical double layer, would be influenced by the applied potential, the nature of the electrode surface, and the specific interactions between the ions and the surface.

Computational Modeling of Charge Transfer Processes and Spectroscopic Signatures

The transfer of electrons between the electrode and the ferricyanide anion is a fundamental process in its electrochemistry. Computational models can be used to understand the kinetics of this charge transfer and to predict spectroscopic signatures.

Charge Transfer Processes: The kinetics of the electron transfer for the ferricyanide/ferrocyanide redox couple can be influenced by the formation of ion pairs with the counter-cation. The bulky tetramethylammonium cation can affect the distance of closest approach of the ferricyanide anion to the electrode surface and may also modulate the reorganization energy of the solvent shell during electron transfer. While specific computational models for charge transfer in this compound are not detailed in the literature, the theoretical framework suggests that the cation's size and solvation properties would play a role.

Spectroscopic Signatures: Computational spectroscopy, often based on DFT and its time-dependent extension (TD-DFT), can predict spectroscopic features. For this compound, this would involve calculating the vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). DFT calculations on related tetrahalogenoferrate(III) complexes have been used to assign vibrational spectra. researchgate.netscirp.org For this compound, the vibrational modes of the [Fe(CN)₆]³⁻ anion (such as the C≡N stretching frequency) would be of particular interest, as they are sensitive to the local environment and interaction with the TMA⁺ cation.

| Computational Method | Predicted Property | Relevance to this compound |

| DFT | Electronic Structure, Redox Potential | Understanding the fundamental electronic properties and how the TMA⁺ cation influences the Fe center. |

| MD Simulations | Solvation Structure, Ion Pairing, Interfacial Behavior | Elucidating the arrangement of solvent molecules and ions, and their behavior near an electrode surface. |

| TD-DFT | Spectroscopic Signatures (UV-Vis, IR, Raman) | Predicting and interpreting experimental spectra to understand molecular structure and bonding. |

| QM/MM | Charge Transfer Kinetics | Modeling the electron transfer process at the electrode interface, including the role of the solvent and cation. |

Prediction of Standard and Effective Electrochemical Potentials

The electrochemical potential is a key parameter for any redox-active species. Theoretical models can be used to predict both the standard potential (E⁰) and the effective potential under specific conditions.

The Nernst equation provides a theoretical framework for understanding how the potential (E) of an electrochemical cell varies with the concentrations of the oxidized and reduced species:

E = E⁰ + (RT/nF) ln([Ox]/[Red])

Where:

E⁰ is the standard electrode potential.

R is the gas constant.

T is the absolute temperature.

n is the number of electrons transferred.

F is the Faraday constant.

[Ox] and [Red] are the concentrations of the oxidized and reduced species, respectively.

For the ferricyanide/ferrocyanide couple, the standard potential is influenced by ion pairing with the cation. The use of tetramethylammonium as the cation is known to result in a lower electrode potential compared to alkali metal cations like potassium. This is attributed to the different solvation and ion-pairing characteristics of the bulky organic cation.

Experimentally, the effective electrode potential of this compound has been measured. For instance, in one study, stock solutions of this compound and tetramethylammonium ferrocyanide were prepared, and the open-circuit potential of their mixtures was measured to determine the effective potential.

Theoretical predictions of the standard potential would require high-level quantum chemical calculations that accurately account for the solvation energies of both the ferricyanide and ferrocyanide anions in the presence of the tetramethylammonium cation. While such specific predictions for this compound are not widely published, the theoretical approaches are established and could provide valuable insights.

| Parameter | Description | Influence of Tetramethylammonium Cation |

| Standard Potential (E⁰) | The redox potential under standard conditions (1 M concentration, 298 K, 1 atm). | The bulky and less strongly coordinating nature of TMA⁺ compared to smaller inorganic cations can lead to a different E⁰. |

| Effective Potential | The measured redox potential under non-standard conditions, which is influenced by ion pairing and activity coefficients. | The formation of ion pairs between TMA⁺ and the ferricyanide/ferrocyanide anions directly affects the effective potential. |

Applications in Functional Materials and Devices

Electrochemical Sensors and Biosensors Utilizing Redox Mediation

The ferricyanide (B76249)/ferrocyanide redox couple is a cornerstone in the field of electrochemical sensing, and the use of the tetramethylammonium (B1211777) salt of ferricyanide offers specific advantages in certain applications.

Principles of Electrochemical Sensing with Tetramethylammonium Ferricyanide

Electrochemical sensors and biosensors often rely on the principle of redox mediation to translate a biological or chemical recognition event into a measurable electrical signal. In this context, this compound can act as a diffusible redox mediator. The ferricyanide ion ([Fe(CN)₆]³⁻) can accept an electron to become ferrocyanide ([Fe(CN)₆]⁴⁻), and this reversible process can be coupled to an enzymatic reaction.

For instance, in a biosensor for detecting a specific substrate, an enzyme oxidizes the substrate and in the process becomes reduced. The ferricyanide present in the solution can then re-oxidize the enzyme, becoming reduced to ferrocyanide itself. The ferrocyanide is subsequently re-oxidized at the electrode surface, generating a current that is proportional to the concentration of the substrate. The choice of the cation, in this case, tetramethylammonium, can influence the solubility and ionic conductivity of the electrolyte solution, which in turn affects the sensor's performance.

The ferricyanide/ferrocyanide system is well-regarded for its fast and reversible electrochemical response on various electrode materials, making it a reliable choice for demonstrating electron transfer behavior during the modification of electrode surfaces. ohiolink.edu This characteristic is crucial for the development of sensitive and reproducible electrochemical sensors.

Integration in Modified Electrode Architectures and Sensing Platforms

To enhance the sensitivity, selectivity, and stability of electrochemical sensors, this compound can be integrated into various modified electrode architectures. These platforms often involve the immobilization of the redox mediator and/or a biological recognition element (like an enzyme) onto the electrode surface.

One approach involves the use of polymer matrices, such as polypyrrole, to entrap both the ferricyanide mediator and microorganisms on an electrode surface. researchgate.net This creates a mediator-type bioelectrochemical sensor where the immobilized ferricyanide facilitates electron transfer from the metabolic reactions of the microorganisms to the electrode. researchgate.net Such a configuration has been successfully used for the fast detection of biochemical oxygen demand (BOD). researchgate.net

The modification of electrode surfaces with nanomaterials, such as metal-organic frameworks (MOFs), can also create a favorable environment for the electrochemical activity of the ferricyanide/ferrocyanide couple. These modifications can lead to enhanced reduction peak currents and a shift in the peak potential to lower values, indicating improved electrochemical performance for sensing applications. chemmethod.com While these studies may use potassium ferricyanide, the principles are transferable to this compound, especially in non-aqueous systems where the larger organic cation can improve solubility.

Energy Storage Systems: Batteries and Supercapacitors

The redox activity of the ferricyanide ion makes it a candidate for use in energy storage systems like batteries and supercapacitors, where the tetramethylammonium cation can play a crucial role in the electrolyte's properties.

Role as Redox Active Material in Electrolytes

In non-aqueous redox flow batteries (RFBs), there is a growing interest in using organometallic compounds as the redox-active species to achieve higher cell voltages and energy densities. nih.gov While specific research on this compound in this context is emerging, the use of tetramethylammonium salts as supporting electrolytes in non-aqueous batteries is well-established. rsc.org These salts are chosen for their ability to dissolve in organic solvents and provide the necessary ionic conductivity for the battery to operate efficiently.

The ferricyanide/ferrocyanide couple itself can serve as the active material in the electrolyte. In such a system, the ferricyanide ions would be reduced to ferrocyanide during the discharge cycle at the positive electrode (catholyte), and the reverse reaction would occur during charging. The tetramethylammonium cations would act as charge carriers, moving across the membrane to maintain charge neutrality in the two half-cells of the battery. The large electrochemical window of non-aqueous solvents allows for the exploration of redox couples with higher potentials than what is possible in aqueous systems. nih.gov

Performance Enhancement through Mediator Inclusion and Electrolyte Design

In supercapacitors, the inclusion of redox-active species in the electrolyte, a concept known as a "redox-active electrolyte" or "mediator-containing electrolyte," can significantly enhance the energy storage capacity. This is achieved by adding faradaic (redox) reactions to the non-faradaic double-layer capacitance.

The use of tetramethylammonium as the cation in place of potassium could offer advantages in non-aqueous or ionic liquid-based supercapacitor electrolytes. The larger size of the tetramethylammonium cation can influence the structure of the electrochemical double layer and the ionic conductivity of the electrolyte, potentially leading to improved power density and energy density.

| System | Redox Couple | Observed Effect | Reference |

| CoO-based Supercapacitor | Fe(CN)₆³⁻/Fe(CN)₆⁴⁻ (with K⁺) | Fast charge/slow discharge, long cycling stability | nih.gov |

| Solid-State Supercapacitor | KMFe(CN)₆ (M=transition metal) | Increased specific energy and power | researchgate.net |

Advanced Photovoltaic Technologies

The application of tetramethylammonium compounds in advanced photovoltaic technologies, particularly in perovskite and dye-sensitized solar cells, has been an area of active research. While direct use of this compound is not widely reported, the roles of the constituent ions are noteworthy.

In perovskite solar cells, tetramethylammonium iodide (TMAI) has been used as an additive or as a component in the perovskite precursor solution. researchgate.netiaea.org The incorporation of the tetramethylammonium cation can enhance the chemical and phase stability of the perovskite material and reduce trap states at the interfaces, leading to improved power conversion efficiency. researchgate.net For example, a study reported the synthesis of a lead-free perovskite, tetramethylammonium tin tri-iodide (TMASnI₃), which showed stable photovoltaic response. researchgate.net

Application in Perovskite Solar Cells as Charge Transport Modifiers

The primary role of large cations like TMA is often at the surface or grain boundaries of the perovskite layer. Their bulk can passivate defect sites, which are detrimental to device performance as they act as centers for non-radiative recombination of charge carriers. However, the insulating nature of the organic cation can also impede charge transport if present in high concentrations within the perovskite lattice. rsc.org Therefore, its application is a delicate balance between enhancing stability and maintaining efficient charge extraction.

Interfacial Engineering for Enhanced Charge Separation

Interfacial engineering is a critical aspect of optimizing PSC performance, and tetramethylammonium salts have shown promise in this area. The interface between the perovskite absorber and the electron transport layer (ETL) is a key area where charge recombination can occur. Research has demonstrated that treating the surface of an ETL, such as tin oxide (SnO₂), with tetramethylammonium chloride (TMACl) can effectively passivate oxygen vacancies on the ETL surface. acs.org This passivation reduces charge carrier recombination at the interface and can also adjust the conduction band alignment between the layers, facilitating more efficient electron transfer and extraction. acs.org

The ferricyanide anion, [Fe(CN)₆]³⁻, with its well-known reversible redox chemistry, could theoretically play a role in modifying interfacial energetics. wikipedia.org While less explored in the context of perovskites compared to halide ions, redox-active species can influence the electronic landscape at interfaces. The presence of a ferricyanide/ferrocyanide redox couple could potentially help to mediate charge transfer or passivate specific types of defects. However, extensive research is required to validate the specific benefits and potential drawbacks of using the ferricyanide anion for interfacial engineering in PSCs.

Conducting Polymer Systems and Electrochromic Materials

The ferricyanide anion is a well-established component in the field of conducting polymers and electrochromic materials. Its utility stems from its ability to act as both an oxidizing agent for polymerization and as a dopant to impart conductivity.

When used in the synthesis of conducting polymers like polypyrrole (PPy), ferricyanide can initiate the oxidative polymerization of the pyrrole (B145914) monomer. mdpi.com During this process, the ferricyanide anion can become incorporated into the polymer backbone as a charge-compensating dopant. This doping process is crucial as it creates charge carriers (polarons and bipolarons) along the polymer chain, transforming the material from an insulator to a conductor. usfca.eduresearchgate.net The incorporation of ferricyanide has been shown to increase the rate of polymerization and results in a cation-exchange mechanism for maintaining charge neutrality during subsequent redox switching of the polymer film. usfca.edu

In the realm of electrochromic materials, ferricyanide is a key precursor for the synthesis of Prussian blue and its analogues. wikipedia.orgyoutube.com Prussian blue, a mixed-valence iron hexacyanoferrate complex, is a classic example of an electrochromic material, capable of switching color reversibly upon electrochemical reduction and oxidation. rsc.org A hypothetical Prussian blue analogue incorporating tetramethylammonium cations could be synthesized. The large TMA cations would reside in the interstitial sites of the iron-cyanide framework. The electrochemical and optical properties of such a material would be influenced by the size and charge of the TMA cation, which affects ion mobility within the film during redox switching. The fundamental electrochromic transition of Prussian blue involves the reduction of Fe(III) to Fe(II), which would be balanced by the movement of cations like TMA⁺ into or out of the film to maintain charge neutrality.

Below is a table summarizing the typical color changes in Prussian blue systems:

| Material State | Formula Fragment | Color |

| Prussian Blue | Fe₄[Fe(CN)₆]₃ | Blue |

| Prussian White | K₂Fe[Fe(CN)₆] | Colorless/White |

| Berlin Green | Fe[Fe(CN)₆] | Green |

Supramolecular Assemblies and Host-Guest Chemistry for Molecular Recognition

The principles of supramolecular chemistry, which involve non-covalent interactions to form complex assemblies, offer another avenue for the application of this compound. Both the cation and the anion can participate in host-guest interactions.

The ferricyanide anion, with its well-defined octahedral geometry and charge, can act as a building block for coordination polymers or as a guest within a larger host molecule. nih.gov Its cyanide ligands can coordinate to other metal centers, leading to the formation of extended, multidimensional supramolecular structures. researchgate.net Furthermore, the anionic nature of ferricyanide makes it a suitable guest for cationic or neutral electron-deficient macrocyclic hosts that have a high affinity for anions.

The tetramethylammonium cation can also act as a guest in host-guest chemistry. Its positive charge and spherical shape allow it to be encapsulated by various macrocyclic hosts, such as cyclodextrins or cucurbiturils, which possess a hydrophobic inner cavity. nih.govresearchgate.net The binding of TMA⁺ within a host molecule is driven by a combination of electrostatic interactions and the hydrophobic effect. This type of host-guest interaction can be used to create molecular switches or sensors.

The combination of both a guest-capable cation and a guest-capable anion in one compound suggests possibilities for creating complex, multi-component supramolecular systems. For instance, one could envision a system where the ferricyanide anion is encapsulated by a cationic host, while the tetramethylammonium cation is bound by an anionic host, leading to the formation of an extended network based on dual host-guest interactions.

Catalytic Activities and Mechanistic Investigations

Electrocatalytic Properties for Oxidation and Reduction Reactions

The ferricyanide (B76249)/ferrocyanide ([Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻) redox couple is a cornerstone in electrochemical studies, serving as a standard for evaluating electrode kinetics and electrocatalytic phenomena. The electrocatalytic activity of this couple is primarily associated with its ability to facilitate electron transfer at the electrode surface. The ferricyanide anion can act as an effective mediator in the electrochemical oxidation of various analytes.

The electrocatalytic oxidation of ascorbic acid (Vitamin C) is a well-documented example where ferricyanide-modified electrodes exhibit enhanced performance. While many studies utilize potassium ferricyanide, the underlying principle of electron mediation by the [Fe(CN)₆]³⁻ ion is directly applicable. The ferricyanide immobilized on an electrode surface can oxidize ascorbic acid, being itself reduced to ferrocyanide. The ferrocyanide is then electrochemically re-oxidized back to ferricyanide at the electrode, completing the catalytic cycle and allowing for the sensitive detection of ascorbic acid at a lower overpotential.

The choice of the cation can modulate the redox potential of the ferricyanide/ferrocyanide couple and influence the kinetics of the electrocatalytic process. The tetramethylammonium (B1211777) cation, being a quaternary ammonium (B1175870) ion, can influence the structure of the electrochemical double layer at the electrode-solution interface. This can affect the rate of electron transfer and the accessibility of the active sites. While specific studies focusing solely on tetramethylammonium ferricyanide are limited, the principles of cation effects on the ferricyanide redox chemistry suggest that the tetramethylammonium ion can play a role in fine-tuning the electrocatalytic properties.

Table 1: Electrocatalytic Oxidation of Ascorbic Acid using Ferricyanide-Modified Electrodes

| Electrode Modification | Analyte | Principle of Detection | Key Finding |

| Ferricyanide-doped polymer film | Ascorbic Acid | Electrocatalytic oxidation mediated by the [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻ couple. | Enhanced peak currents and lower oxidation potentials for ascorbic acid detection. |

| Ferricyanide adsorbed on carbon paste electrode | Ascorbic Acid | Facilitated electron transfer from ascorbic acid to the electrode via the ferricyanide mediator. | Improved sensitivity and selectivity for ascorbic acid analysis in real samples. |

Role in Specific Chemical Transformations and Reaction Rate Modulation

Beyond its electrocatalytic applications, this compound can participate in various chemical transformations, primarily acting as an oxidizing agent. The ferricyanide ion is known to oxidize a wide range of organic substrates, including thiols, phenols, and aldehydes. The reaction rate is influenced by factors such as the concentration of the reactants, the pH of the medium, and the presence of a suitable cation.

The tetramethylammonium cation can influence reaction rates through a phenomenon known as phase-transfer catalysis (PTC). In a two-phase system (e.g., aqueous and organic), a phase-transfer catalyst facilitates the transfer of a reactant from one phase to another where the reaction occurs. Quaternary ammonium salts are classic examples of phase-transfer catalysts. The tetramethylammonium cation can transport the ferricyanide anion from an aqueous phase into an organic phase, enabling the oxidation of organic substrates that are insoluble in water.

However, the efficiency of a quaternary ammonium salt as a phase-transfer catalyst is dependent on the length of its alkyl chains. Generally, cations with longer alkyl chains (e.g., tetrabutylammonium) are more effective at solubilizing anions in organic solvents. Smaller cations like tetramethylammonium are more hydrophilic and may be less efficient as phase-transfer catalysts in typical liquid-liquid systems. Nevertheless, in certain solid-liquid PTC systems or in the presence of a polymeric support, even hydrophilic cations can exhibit catalytic activity.

Table 2: Oxidation of Thiols by Ferricyanide

| Substrate | Oxidizing Agent | Reaction Condition | Product |

| Cysteine | Potassium Ferricyanide | Aqueous solution | Cystine |

| 2-Mercaptoethanol | Potassium Ferricyanide | Alkaline medium | 2,2'-Disulfanediyldiethanol |

Mechanistic Insights into Catalytic Cycles and Intermediate Formation

The catalytic mechanism of ferricyanide in oxidation reactions typically involves an outer-sphere electron transfer process. In this mechanism, the ferricyanide ion accepts an electron from the substrate without any direct bonding or ligand exchange in the inner coordination sphere of the iron atom.

The general steps for the ferricyanide-mediated oxidation of a substrate (S) can be outlined as follows:

Formation of an encounter complex: The ferricyanide ion and the substrate molecule come into close proximity.

Electron Transfer: An electron is transferred from the substrate to the ferricyanide ion, resulting in the formation of the ferrocyanide ion and the oxidized substrate (or a radical intermediate). [Fe(CN)₆]³⁻ + S → [Fe(CN)₆]⁴⁻ + S⁺•

Further Reaction of the Intermediate: The substrate radical cation (S⁺•) can undergo further reactions, such as deprotonation or reaction with another molecule, to form the final stable product.

Regeneration of the Catalyst (in electrocatalysis): In electrocatalytic systems, the ferrocyanide ion is re-oxidized to ferricyanide at the electrode surface, completing the catalytic cycle. [Fe(CN)₆]⁴⁻ → [Fe(CN)₆]³⁻ + e⁻

In the context of phase-transfer catalysis involving this compound, the mechanism would also include the partitioning of the this compound ion pair between the aqueous and organic phases. The tetramethylammonium cation facilitates the transport of the ferricyanide anion into the organic phase where it can react with the organic substrate. The resulting tetramethylammonium ferrocyanide would then return to the aqueous phase for regeneration if an additional oxidizing agent is present or if it is part of an electrochemical system.

The formation of specific intermediates is highly dependent on the nature of the substrate being oxidized. For instance, the oxidation of phenols can proceed through phenoxy radical intermediates, which can then couple to form polymeric products. The study of these intermediates often requires specialized techniques such as electron paramagnetic resonance (EPR) spectroscopy.

Emerging Research Frontiers and Future Perspectives

Development of Novel Tetramethylammonium (B1211777) Ferricyanide (B76249) Analogues and Derivatives

The core structure of tetramethylammonium ferricyanide, consisting of a [Fe(CN)₆]³⁻ anion and a (CH₃)₄N⁺ cation, serves as a versatile template for chemical modification. The development of analogues and derivatives is a primary research thrust aimed at tuning the compound's electronic structure and, consequently, its electrochemical properties for specialized applications.

Key strategies in this area involve two main approaches:

Modification of the Cyanide Ligands: A powerful method for altering the redox potential of the central iron atom is the coordination of the nitrogen atoms of the cyanide ligands with Lewis acids. Research has shown that coordinating boranes, such as triphenylborane (B1294497) (BPh₃) or the more Lewis-acidic tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to the cyanide groups of the hexacyanoferrate(II) anion causes a significant positive (anodic) shift in the Fe(III)/Fe(II) redox potential. rsc.org This shift is directly related to the Lewis acidity of the borane, demonstrating that the electronic properties can be systematically tuned. rsc.org This approach provides a pathway to design ferricyanide-based molecules with precisely controlled redox potentials for use in redox flow batteries or as catalysts.

Variation of the Cation and Crystal Structure: While this article focuses on the tetramethylammonium cation, replacing it with other quaternary ammonium (B1175870) or phosphonium (B103445) cations can influence the compound's solubility and the structure of the electrode-electrolyte interface. rsc.org Furthermore, engineering the broader crystal structure by using related cyanometalates as building blocks has led to novel materials. For example, using in-plane tetracyanonickelate (B1213329), an analogue of ferricyanide, researchers have designed two-dimensional metal-organic frameworks (MOFs). researchgate.netresearchgate.net These layered materials, such as a Ni/Fe²⁺ system, have shown promise as cathode materials for Li-ion batteries, demonstrating a capacity of 137.9 mAh g⁻¹ at a current density of 100 mA g⁻¹. researchgate.net

A summary of how molecular modifications can tune the electrochemical properties of hexacyanoferrate complexes is presented below.

| Complex/Analogue | Modification | Key Research Finding | Potential Application |

| [Fe(CN)₆]³⁻/⁴⁻ with Boranes | Coordination of Lewis acids (e.g., B(C₆F₅)₃) to cyanide ligands. | Achieved a 2.1 V anodic shift in the Fe(III)/Fe(II) redox potential. rsc.org | Tunable redox mediators, Catalysts |

| Tetracyanonickelate MOFs | Replacement of hexacyanometalate with tetracyanonickelate linker. | Created 2D layered materials capable of in-situ Li-ion storage. researchgate.net | Battery Cathodes |

| Alkylammonium Salts | Neutralization of H₄[Fe(CN)₆] with various alkylammonium hydroxides (e.g., TBAOH). | Control over redox properties and solubility in non-aqueous solvents. rsc.org | Non-aqueous electrochemistry |

Synergistic Integration with Nanomaterials for Hybrid Systems

A significant frontier involves the creation of hybrid systems by integrating this compound, or its analogues, with nanomaterials. This strategy combines the redox activity of the ferricyanide complex with the unique physical and chemical properties of nanomaterials, such as high surface area, excellent conductivity, and catalytic activity.

Examples of these hybrid systems include:

Metal Oxide Nanocomposites: Carbon paste electrodes modified with titanium dioxide (TiO₂) nanoparticles have been shown to enhance electrocatalytic activity towards ferricyanide oxidation. mdpi.com These modified electrodes exhibit improved electrochemical performance, including higher peak current density and a lower oxidation potential compared to unmodified electrodes. mdpi.com

Mesoporous Silica Hosts: Ferricyanide can be immobilized within the pores of organically modified mesoporous silica, such as MCM-41. researchgate.net This encapsulation creates a stable electrocatalytic material, for instance, for the reduction of hydrogen peroxide. researchgate.net

Carbon Nanotube (CNT) Hybrids: While not involving ferricyanide directly, analogous research has shown that functionalizing CNTs with redox-active molecules like polyoxometalates or phthalocyanines creates advanced sensor materials. researchgate.netnih.govnih.gov Non-covalent functionalization via π-π stacking preserves the electronic structure of the CNTs while leveraging the redox properties of the attached molecule. nih.gov This approach is directly applicable to creating this compound-CNT hybrids for electrochemical sensing.

| Hybrid System Type | Nanomaterial | Integration Method | Enhanced Property/Function |

| Modified Electrode | Titanium Dioxide (TiO₂) Nanoparticles | Mixed into carbon paste electrode. | Enhanced electrocatalytic activity, higher peak currents. mdpi.com |

| Encapsulated Catalyst | Mesoporous Silica (MCM-41) | Immobilization within pores. | Stable electrocatalytic reduction of H₂O₂. researchgate.net |

| Sensor Material | Carbon Nanotubes (CNTs) | Non-covalent functionalization. | Improved sensor response and selectivity. nih.govnih.gov |

| Catalytic Framework | Metal-Organic Framework (MOF) | Use of cyanometalate as a building block. | Heterogeneous catalysis. nih.gov |

Addressing Fundamental Gaps in Understanding Complex Interfacial Phenomena

Optimizing devices that use this compound requires a deep, fundamental understanding of its behavior at the electrode-electrolyte interface. This interface is where the critical electron transfer events occur, and its properties are governed by a complex interplay of factors.

Current research is focused on several key questions:

The Role of the Cation: The nature of the cation in the electrolyte has a profound impact on the electron transfer kinetics of the [Fe(CN)₆]³⁻/⁴⁻ couple. researchgate.net It is known that cations can catalyze the electron transfer reaction. researchgate.net Understanding how the relatively bulky tetramethylammonium cation influences the structure of the electrical double layer and the rate of electron transfer, compared to smaller ions like potassium, is a critical knowledge gap.

Electron Transfer Kinetics: The process of electron transfer between the electrode and the ferricyanide ion is a central topic of study. nih.govresearchgate.net Research investigates how the electrode material, surface modifications, and electrolyte composition affect the kinetics of this outer-sphere reaction. researchgate.net Theories of coupled ion-electron transfer are being developed to create a more complete physical picture that goes beyond classical models, accounting for how ion and solvent fluctuations facilitate the electron tunneling event. mit.edu

Computational Modeling: Ab initio modeling is becoming an indispensable tool for probing the electrode-electrolyte interface. nist.govresearchgate.net However, accurately simulating this complex environment is challenging. Researchers are actively developing and benchmarking computational methods, such as density functional theory (DFT) and molecular dynamics, to better capture the interactions between the electrode surface, solvent molecules, and ions like this compound. researchgate.netunivie.ac.at These simulations provide molecular-level insights that are difficult to obtain experimentally. univie.ac.at

Advanced Characterization Techniques for In Situ Studies

To probe the dynamic processes occurring at the electrode interface, researchers are increasingly employing advanced characterization techniques that allow for in situ measurements—observing the system under active electrochemical control.

These powerful techniques include:

Spectroelectrochemistry: This hyphenated technique simultaneously collects electrochemical data (like in cyclic voltammetry) and spectroscopic data (such as UV-Vis or Raman). metrohm.comnih.gov For the ferricyanide/ferrocyanide system, in situ UV-Vis spectroelectrochemistry can monitor the concentration of each species near the electrode by observing the increase in absorbance at 425 nm, which corresponds to the formation of ferricyanide from ferrocyanide. metrohm.com This allows for the direct correlation of electrochemical events with changes in the chemical species. metrohm.com

Electrochemical Scanning Tunneling Microscopy (EC-STM): EC-STM is a revolutionary technique that provides real-space images of electrode surfaces with atomic or molecular resolution while they are immersed in an electrolyte and under potential control. researchgate.netresearchgate.net It enables the direct visualization of the adsorption of molecules, the formation of self-assembled monolayers, and changes in the surface structure during electrochemical reactions. core.ac.ukunipd.it This tool is crucial for understanding how molecules like this compound arrange themselves on an electrode surface. researchgate.net

Atomic Force Microscopy (AFM): AFM is used to study the topography of surfaces and films. researchgate.netnih.gov In the context of this compound research, it is particularly useful for characterizing the morphology of hybrid materials, such as the surface of a modified electrode or the structure of a cyanometalate-based film, often in semicontact mode to analyze surface features. researchgate.netoxinst.com

| Technique | Principle | Information Gained | Relevance to this compound |

| Spectroelectrochemistry (e.g., UV-Vis, Raman) | Combines spectroscopy with electrochemistry. metrohm.com | Real-time concentration and structure of redox species near the electrode. metrohm.com | Directly observing the conversion between ferricyanide and ferrocyanide. |

| Electrochemical Scanning Tunneling Microscopy (EC-STM) | Atomic-resolution imaging of surfaces under potential control. researchgate.net | Visualization of molecular adsorption, film formation, and surface dynamics. researchgate.netcore.ac.uk | Understanding the arrangement of ions at the electrode interface. |

| Atomic Force Microscopy (AFM) | High-resolution topographical imaging. researchgate.net | Surface morphology, roughness, and structure of deposited films. nih.gov | Characterizing hybrid materials and modified electrode surfaces. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tetramethylammonium ferricyanide with high purity?

- Methodological Answer : Synthesis typically involves ion-exchange reactions between tetramethylammonium salts (e.g., tetramethylammonium hydroxide) and ferricyanide precursors (e.g., potassium ferricyanide). For instance, combining tetramethylammonium hydroxide with stoichiometric equivalents of HFe(CN) under controlled pH and inert atmospheres can yield the compound. Ensure moisture-sensitive conditions due to hygroscopic tendencies, as seen in analogous tetraalkylammonium salt syntheses . Purification via recrystallization in anhydrous solvents (e.g., ethanol) and vacuum drying is recommended to achieve ≥98% purity .

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid contact with strong acids, bases, or oxidizing agents (e.g., chlorates, perchlorates), as incompatibilities may lead to hazardous reactions . Use gloveboxes for weighing and handling to mitigate moisture absorption. Safety protocols for cyanide-containing compounds (e.g., fume hoods, PPE) must be strictly followed .

Q. Which spectroscopic methods are effective for quantifying ferricyanide ions in solution?